Tert-butyl 2-nitropropanoate
Overview
Description
Tert-butyl 2-nitropropanoate is a chemical compound with the formula C7H13NO4 . It has a molecular weight of 175.19 . The IUPAC name for this compound is tert-butyl 2-nitropropanoate .
Chemical Reactions Analysis
There are several studies that discuss the use of tert-butyl groups in chemical reactions. For example, one study discusses the use of tert-butyl groups as a probe for NMR studies of macromolecular complexes . Another study discusses the use of tert-butyl nitrite (TBN) in [2 + 2 + 1] cycloaddition reactions .Scientific Research Applications
1. Synthesis and Properties of Molecular Probes and Labels
Tert-butyl 2-nitropropanoate, as a part of nitroxide compounds, has significant applications in the synthesis and study of molecular probes and labels. These are extensively used in biophysics, structural biology, and biomedical research. The stability and resistance of nitroxide groups to chemical reduction are crucial for these applications, where the redox properties of nitroxides depend on the ring size and substituents. Studies like those by Zhurko et al. (2020) in "Molecules" demonstrate the development of highly strained nitroxides and their applications in this field (Zhurko et al., 2020).
2. Nitration of Phenols and Aromatic Sulfonamides
Research by Koley et al. (2009) in "Organic Letters" and Kilpatrick et al. (2013) in "Chemical Communications" reveals the use of tert-butyl nitrite as a safe and chemoselective nitrating agent. It provides mononitro derivatives of phenolic substrates and aromatic sulfonamides, even in the presence of sensitive functional groups. This application is significant in organic synthesis and pharmaceutical research (Koley et al., 2009); (Kilpatrick et al., 2013).
3. Radical Initiator in Organic Synthesis
In studies like Miao et al. (2011) in "Green Chemistry," tert-butyl nitrite is shown to be an efficient metal-free radical initiator, particularly in the aerobic cleavage of benzylic CC bonds. Its application in combination with compressed CO2 offers both a safe reaction environment and fine-tuned selectivity (Miao et al., 2011).
4. Water-Controlled Nitro-Oximation of Alkenes
Tert-butyl nitrite's role in the precise nitration and oximation of alkenes is highlighted in research by Tang et al. (2018) in "Tetrahedron Letters." This application yields α-nitro ketoximes, demonstrating broad substrate generality and excellent stereoselectivity under mild conditions, with tert-butyl nitrite serving as both NO and NO2 sources (Tang et al., 2018).
Future Directions
While specific future directions for Tert-butyl 2-nitropropanoate are not mentioned in the search results, there are studies discussing the future directions of research involving tert-butyl groups. For instance, a study discusses the future directions of research involving RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) .
properties
IUPAC Name |
tert-butyl 2-nitropropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-5(8(10)11)6(9)12-7(2,3)4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBVZYFNRWKEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456530 | |
Record name | Tert-butyl 2-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-nitropropanoate | |
CAS RN |
18598-92-0 | |
Record name | Tert-butyl 2-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.